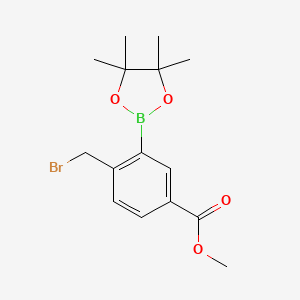
Methyl 4-(bromomethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Vue d'ensemble
Description
“Methyl 4-(bromomethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” is a complex organic compound. It contains a methyl ester group (benzoate), a bromomethyl group, and a boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl). These functional groups suggest that this compound could be used in various organic synthesis reactions.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with a suitable benzoic acid or benzyl bromide derivative. The bromomethyl group could be introduced via a radical substitution reaction, and the boronic ester group could be added using a boronic acid and a suitable catalyst.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The bromine atom would be expected to add significant weight to the molecule, and the boronic ester group could potentially form interesting coordination complexes.Chemical Reactions Analysis
This compound could potentially participate in a variety of chemical reactions. The bromomethyl group is a good leaving group and could be displaced by nucleophiles. The boronic ester group could participate in Suzuki-Miyaura cross-coupling reactions with suitable partners.Physical And Chemical Properties Analysis
Without specific data, it’s hard to predict the exact physical and chemical properties of this compound. However, we can infer that it would likely be a solid at room temperature, given the presence of the aromatic ring and the bromine atom. Its solubility would depend on the specific solvent used.Applications De Recherche Scientifique
Synthesis and Structural Analysis
Methyl 4-(bromomethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and similar compounds are used in the synthesis and structural analysis of boric acid ester intermediates. These intermediates, often with benzene rings, are synthesized via multi-step substitution reactions and analyzed using techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Density Functional Theory (DFT) is used for molecular structure calculations, aligning with crystal structures obtained by X-ray diffraction. These studies aid in understanding the physicochemical properties of the compounds (Huang et al., 2021).
Application in Polymer Synthesis
Methyl 4-(bromomethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate derivatives have been used in the synthesis of polymers. For instance, they are involved in the creation of heterodifunctional polyfluorenes, leading to stable nanoparticles exhibiting bright fluorescence emissions. These nanoparticles have potential applications in various fields like biomedical imaging and material science due to their unique optical properties (Fischer et al., 2013).
Boron-Containing Compound Synthesis
Research also explores the synthesis of boron-containing compounds like phthalazin-1(2H)-one and benzo[b][1,4] oxazine derivatives using methyl 4-(bromomethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate. These compounds are investigated for their potential as HGF-mimetic agents, indicating a role in therapeutic applications (Das et al., 2011).
Exploration in Luminescent Materials
Another application area is in the development of luminescent materials. Research involving the synthesis of conjugated polymers using compounds related to methyl 4-(bromomethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has led to materials that exhibit bright red colors and are soluble in common organic solvents. These materials have potential use in display technologies and other areas requiring luminescent properties (Zhu et al., 2007).
Safety And Hazards
Again, without specific data, it’s difficult to provide accurate safety and hazard information. However, compounds containing bromine atoms are often hazardous and should be handled with care. The MSDS (Material Safety Data Sheet) for this specific compound should be consulted for detailed safety information.
Orientations Futures
The future directions for this compound would likely involve further exploration of its reactivity and potential uses in organic synthesis. Its unique combination of functional groups could make it a valuable tool in the synthesis of complex organic molecules.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific experimental data and studies would be needed. Always consult appropriate safety data sheets and use proper safety protocols when handling chemicals.
Propriétés
IUPAC Name |
methyl 4-(bromomethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BBrO4/c1-14(2)15(3,4)21-16(20-14)12-8-10(13(18)19-5)6-7-11(12)9-17/h6-8H,9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZFIPFIGKZZNHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)OC)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BBrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(bromomethyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R)-1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-amine hydrochloride](/img/structure/B1433106.png)
![Methyl 2-{[4-(aminomethyl)phenyl]methanesulfonyl}acetate hydrochloride](/img/structure/B1433110.png)
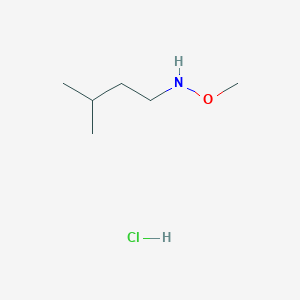
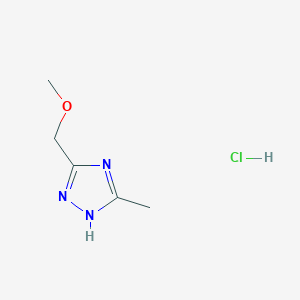
![1-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride](/img/structure/B1433114.png)
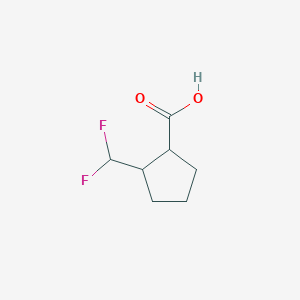
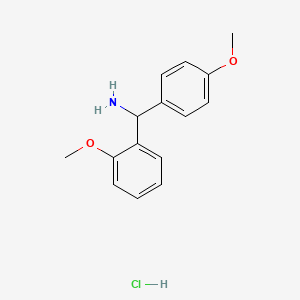
![1,4-Diazabicyclo[2.2.2]octane-2-carbonitrile](/img/structure/B1433118.png)

![7-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine](/img/structure/B1433121.png)
![{3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-yl}methanol](/img/structure/B1433124.png)

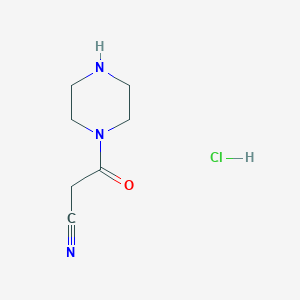
![({3-[1-(Ethylsulfanyl)ethyl]-1,2,4-oxadiazol-5-yl}methyl)(methyl)amine](/img/structure/B1433129.png)